Bis(nonylphenyl) adipate

Description

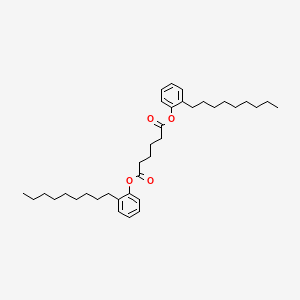

Structure

2D Structure

Properties

CAS No. |

25550-79-2 |

|---|---|

Molecular Formula |

C36H54O4 |

Molecular Weight |

550.8 g/mol |

IUPAC Name |

bis(2-nonylphenyl) hexanedioate |

InChI |

InChI=1S/C36H54O4/c1-3-5-7-9-11-13-15-23-31-25-17-19-27-33(31)39-35(37)29-21-22-30-36(38)40-34-28-20-18-26-32(34)24-16-14-12-10-8-6-4-2/h17-20,25-28H,3-16,21-24,29-30H2,1-2H3 |

InChI Key |

NECICMYQQDSCJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OC(=O)CCCCC(=O)OC2=CC=CC=C2CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Bis Nonylphenyl Adipate

Esterification Pathways for BNA Production

The most common and industrially significant method for producing Bis(nonylphenyl) adipate (B1204190) is through the direct esterification of adipic acid with nonylphenol. This process is a type of condensation reaction where two reactant molecules combine to form a larger molecule (the ester) with the concurrent elimination of a small molecule, which in this case is water.

The fundamental reaction for BNA synthesis involves the condensation of one molecule of adipic acid with two molecules of nonylphenol. Adipic acid is a dicarboxylic acid, meaning it has two carboxyl functional groups (-COOH), while nonylphenol is an alcohol (specifically, an alkylphenol) with a hydroxyl group (-OH). The reaction proceeds in two stages: first, the formation of a monoester, followed by the esterification of the second carboxylic acid group to form the diester, Bis(nonylphenyl) adipate.

Esterification is typically a slow reaction and requires a catalyst to proceed at a practical rate. scienceready.com.au Strong acids are commonly used as catalysts in a process known as Fischer esterification. masterorganicchemistry.com The catalyst increases the reaction rate by making the carboxylic acid a more potent electrophile.

The mechanism involves the protonation of the carbonyl oxygen of the adipic acid by the acid catalyst (e.g., Sulfuric Acid). This protonation increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of nonylphenol. Common acid catalysts used in industrial esterification include:

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (PTSA)

Hydrochloric acid (HCl) masterorganicchemistry.com

The catalyst is not consumed in the reaction and is regenerated at the end of the catalytic cycle. While effective, traditional homogeneous acid catalysts can be corrosive and present challenges in separation from the final product, potentially leading to purification costs and waste generation. google.com

According to Le Chatelier's principle, removing one of the products of a reversible reaction will cause the equilibrium to shift in the direction of the products. masterorganicchemistry.com In BNA synthesis, the continuous removal of water as it is formed is crucial for driving the reaction to completion and achieving high conversion rates. masterorganicchemistry.comresearchgate.net Several techniques are employed for this purpose:

Azeotropic Distillation: This is a widely used method where an inert organic solvent, such as toluene, is added to the reaction mixture. masterorganicchemistry.comresearchgate.net The solvent forms a low-boiling azeotrope with water. This azeotrope is distilled off, condensed, and collected in a device like a Dean-Stark apparatus. In the trap, the water, being denser than the solvent, separates and can be drained off, while the solvent is returned to the reaction vessel. masterorganicchemistry.com

Use of Dehydrating Agents: Chemical dehydrating agents can be added to the reaction mixture to sequester the water produced. Concentrated sulfuric acid, in addition to its catalytic role, also acts as a powerful dehydrating agent. scienceready.com.auresearchgate.net Molecular sieves are another effective option. researchgate.net

Vapor Permeation/Pervaporation: Advanced membrane-based techniques like vapor permeation or pervaporation can be used to selectively remove water from the reaction mixture at its boiling point, thus shifting the equilibrium. google.com

Advanced Synthetic Approaches and Green Chemistry Principles in BNA Production

In response to growing environmental concerns, green chemistry principles are being applied to ester synthesis to develop more sustainable processes. mdpi.comjocpr.comejcmpr.com These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. jocpr.com

Biocatalysis: The use of enzymes, particularly immobilized lipases, as catalysts offers a green alternative to corrosive mineral acids. google.comnih.gov Lipases can catalyze esterification under mild conditions (lower temperatures and neutral pH), which reduces energy consumption and the formation of undesirable by-products. google.comresearchgate.net Immobilized enzymes can be easily separated from the reaction mixture and reused for multiple cycles, enhancing process economics. google.com Enzymes like Candida antarctica lipase (B570770) (often immobilized, e.g., Novozym 435) have shown high efficiency in synthesizing various adipate esters. google.comnih.govresearchgate.net

Solvent-Free Systems: Conducting the reaction without a solvent (a "neat" system) is a key principle of green chemistry as it eliminates solvent-related waste and purification steps. mdpi.comnih.govijacskros.com Lipase-catalyzed synthesis of adipate esters has been successfully demonstrated in solvent-free systems, offering higher volumetric productivity compared to solvent-based processes. nih.gov

Renewable Feedstocks: While conventional adipic acid is derived from petrochemicals, research is underway to produce it from renewable biomass sources like glucose. rsc.orgnih.gov This bio-based route represents a more sustainable long-term approach to manufacturing adipic acid and its derivatives, including BNA. rsc.org

Optimization of BNA Synthesis Parameters

To maximize the yield and efficiency of BNA production, several key reaction parameters must be optimized. Methodologies such as Response Surface Methodology (RSM) are often used to systematically study the effects of these variables and determine the optimal conditions. nih.govanalis.com.my

Key parameters for optimization include:

Molar Ratio of Reactants: The stoichiometry of the reaction requires a 1:2 molar ratio of adipic acid to nonylphenol. However, using an excess of the alcohol (nonylphenol) can help shift the reaction equilibrium towards the product side. masterorganicchemistry.com The optimal ratio is often determined experimentally to balance yield with the cost and difficulty of separating the excess reactant.

Catalyst Concentration: The amount of catalyst affects the reaction rate. Higher concentrations generally lead to faster reactions, but also increase costs and can complicate purification. The optimal dosage provides a high reaction rate with minimal catalyst loading.

Reaction Temperature: Higher temperatures increase the reaction rate but can also lead to undesirable side reactions and product degradation, particularly with conventional acid catalysts. google.com Enzymatic syntheses are performed at much lower temperatures (e.g., 30-70°C) to maintain enzyme activity. google.com

Reaction Time: The reaction is monitored over time to determine the point at which maximum conversion is achieved without significant product degradation or reverse reaction.

Agitation Speed: In a heterogeneous system (e.g., with an immobilized enzyme), proper mixing is essential to ensure adequate contact between reactants and the catalyst.

Table 1: Exemplary Optimized Parameters for Adipate Ester Synthesis using Biocatalysis Note: This table is based on data for the synthesis of adipate esters with other alcohols, illustrating the typical parameters and outcomes of optimization studies.

| Parameter | Optimized Value | Outcome | Source |

| Enzyme Amount | 2.5% w/w | High conversion yield (95.5%) | nih.gov |

| Temperature | 60°C | Optimal enzyme activity and stability | nih.gov |

| Agitation Speed | 500 rpm | Effective mass transfer | nih.gov |

| Reaction Time | 438 min | Reached equilibrium with maximum yield | nih.gov |

Reaction Kinetics and Mechanistic Studies of BNA Formation

Understanding the reaction kinetics is essential for reactor design and process scale-up. The esterification of adipic acid with nonylphenol, particularly when acid-catalyzed, follows a nucleophilic acyl substitution mechanism. The detailed steps are often described as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com

Kinetic studies on similar esterification reactions often reveal that the process can be modeled using second-order reaction kinetics. researchgate.net However, when using biocatalysts like lipases, the kinetics become more complex and are often described by models such as the Ping-Pong Bi-Bi mechanism, which may account for substrate inhibition. researchgate.net

Key kinetic and thermodynamic parameters determined from these studies include:

Rate Constant (k): A proportionality constant that relates the rate of the reaction to the concentration of the reactants.

Activation Energy (Eₐ): The minimum energy required for the reaction to occur. Lower activation energy, often achieved with a catalyst, implies a faster reaction rate.

Thermodynamic Parameters: Enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can also be determined to provide deeper insight into the transition state of the reaction. researchgate.net

Table 2: Kinetic Parameters for a Representative Esterification Reaction Note: This table presents typical kinetic data derived from studies on enzyme-catalyzed esterification, which can be conceptually applied to BNA synthesis.

| Kinetic Parameter | Symbol | Typical Value Range | Unit |

| Activation Energy | Eₐ | 20 - 50 | kJ/mol |

| Enthalpy of Activation | ΔH‡ | 15 - 45 | kJ/mol |

| Entropy of Activation | ΔS‡ | -100 to -200 | J/(mol·K) |

The negative value for the entropy of activation suggests that the transition state is more ordered than the reactants, which is consistent with two reactant molecules combining to form a single activated complex. researchgate.net

Integration and Performance in Polymer Systems and Materials Science

Polymer Compatibility and Interaction Mechanisms of BNA

The efficacy of a plasticizer is fundamentally linked to its compatibility with the host polymer. This compatibility is not merely a matter of simple mixing but is governed by specific molecular and thermodynamic principles.

Molecular Interactions with Polymer Chains (e.g., PVC, Polyolefins)

The interaction between Bis(nonylphenyl) adipate (B1204190) and polymer chains occurs primarily through non-covalent forces. In the case of PVC, the polar nature of the carbon-chlorine (C-Cl) bond allows for dipole-dipole interactions with the ester groups of the BNA molecule. The bulky nonylphenyl groups contribute to the spacing of PVC chains, disrupting the polymer's inherent rigidity and thereby increasing flexibility.

For non-polar polymers like polyolefins (e.g., polyethylene (B3416737) and polypropylene), the primary mechanism of interaction is van der Waals forces. The long aliphatic chains of the adipate and the alkyl chains of the nonylphenyl groups in BNA can physically entangle with the long hydrocarbon chains of polyolefins. This physical interaction allows for the dispersion of BNA within the polyolefin matrix, although the compatibility is generally lower than with polar polymers like PVC due to the absence of strong dipole-dipole interactions.

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) are instrumental in studying these interactions. Shifts in the characteristic absorption bands of the polymer and plasticizer can indicate the nature and extent of their molecular association. For instance, a shift in the carbonyl (C=O) stretching frequency of the adipate ester in the presence of PVC would suggest a direct interaction with the polymer.

Thermodynamic Aspects of BNA-Polymer Blends

ΔG_mix = ΔH_mix - TΔS_mix

For a plasticizer to be compatible, ΔG_mix must be negative. The enthalpy of mixing (ΔH_mix) is related to the interaction energies between the components, while the entropy of mixing (ΔS_mix) is associated with the increase in randomness. For large polymer molecules, the combinatorial entropy of mixing is small, making the enthalpic contribution and specific interactions particularly important for achieving miscibility.

Rheological Modification in Polymer Blends Incorporating BNA

The addition of Bis(nonylphenyl) adipate significantly alters the flow behavior of polymer melts, which is a crucial aspect of polymer processing.

Influence on Melt Viscosity and Elasticity

One of the primary functions of a plasticizer is to reduce the melt viscosity of the polymer. BNA, by positioning itself between polymer chains, increases the free volume and reduces the intermolecular forces, allowing the chains to move more easily past one another under shear. This reduction in viscosity is essential for processes such as extrusion, injection molding, and calendering, as it lowers the required processing temperatures and pressures, leading to energy savings and reduced thermal degradation of the polymer.

The elasticity of the polymer melt is also affected by the presence of BNA. While the viscosity is generally decreased, the specific impact on melt elasticity can be more complex and depends on the concentration of the plasticizer and its interaction with the polymer.

Impact on Polymer Processability and Extrusion Characteristics

The enhanced melt flow resulting from the incorporation of BNA directly translates to improved processability. In extrusion, for example, a lower melt viscosity allows for higher throughput rates and more intricate profile designs. The lubricating effect of the plasticizer at the interface between the polymer melt and the metal surfaces of the processing equipment also contributes to smoother and more efficient processing.

The following table illustrates the general effect of increasing plasticizer concentration on key processing parameters:

| Plasticizer Concentration | Melt Viscosity | Processing Temperature | Extrusion Rate |

| Low | High | High | Low |

| Medium | Medium | Medium | Medium |

| High | Low | Low | High |

Correlation between BNA Concentration and Polymer Morphology Development

The concentration of this compound plays a critical role in the final morphology of the polymer blend. At low concentrations, BNA may exist as finely dispersed droplets within the polymer matrix. As the concentration increases and exceeds the compatibility limit, phase separation can occur, leading to the formation of larger plasticizer-rich domains. This can negatively impact the mechanical properties and surface appearance of the final product.

The morphology of these blends can be visualized using techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM). These methods provide insights into the phase distribution and the degree of dispersion of the plasticizer within the polymer. The development of the morphology is influenced not only by the concentration of BNA but also by the processing conditions, such as temperature, shear rate, and cooling rate. A well-controlled process aims to achieve a homogeneous dispersion of the plasticizer to ensure uniform properties throughout the material.

Mechanisms of Flexibility Enhancement in BNA-Plasticized Polymers

The primary role of a plasticizer like BNA is to soften a rigid and brittle polymer, making it more pliable and useful for a wider range of applications. This is achieved by embedding its molecules between the long polymer chains, which disrupts the intermolecular forces that hold the chains tightly together. This disruption increases the "free volume" within the polymer structure, allowing the polymer chains to move more freely past one another. ijiert.orgyoutube.com The result is a more flexible and less rigid material. Adipate-based plasticizers are particularly noted for their ability to impart good low-temperature flexibility. researchgate.netctg-praha.cz

A critical measure of a plasticizer's effectiveness is its ability to maintain polymer flexibility at reduced temperatures. As temperatures decrease, most polymers transition from a rubbery, flexible state to a hard, glassy state, becoming brittle and susceptible to fracture. appstate.edu Adipate plasticizers, including BNA, are known for enhancing the low-temperature properties of polymers. researchgate.netjinlichemical.com

The incorporation of BNA lowers the temperature at which this brittle transition occurs. This is crucial for applications where the final product will be exposed to cold environments, such as in automotive interiors, wire and cable insulation, and outdoor equipment. For example, plasticizers like glycol ether adipates are recognized for being effective over a broad temperature range, providing excellent efficiency in maintaining flexibility. ctg-praha.cz While extreme cold can still reduce the effectiveness of any plasticizer, adipates generally provide superior low-temperature flexibility compared to some other common plasticizer classes. researchgate.netjinlichemical.com

The transition from a rigid, glassy state to a more flexible, rubbery state is known as the glass transition, and the temperature at which it occurs is the glass transition temperature (T_g_). ijiert.orgyoutube.comappstate.edu A key mechanism by which BNA enhances flexibility is by significantly lowering the T_g_ of the host polymer. mdpi.comnih.gov

Plasticizer molecules, being smaller than the polymer chains, position themselves between the chains and weaken the strong intermolecular forces. ijiert.orgyoutube.com This separation allows for increased mobility of the polymer chain segments. With the chains being more mobile, less thermal energy is required to transition the polymer from a glassy to a rubbery state. ijiert.org A decrease in the glass transition temperature is a primary criterion for assessing the effectiveness of a plasticizer's action. mdpi.comnih.gov

Research on various adipate esters has demonstrated their profound impact on the T_g_ of polymers like Polyvinyl Chloride (PVC). For instance, unplasticized PVC has a T_g_ of around 87.5°C. The addition of an adipate plasticizer can dramatically reduce this temperature. One study on butyl phenoxyethyl adipate showed a reduction of 132.2°C compared to pure PVC. nih.gov This expansion of the polymer's highly elastic state into lower temperature ranges is what imparts increased frost resistance and general flexibility. nih.gov

| Material | Glass Transition Temperature (T_g_) | T_g_ Reduction from Unplasticized PVC |

|---|---|---|

| Unplasticized PVC | 87.5°C | N/A |

| PVC with Dioctylphthalate (DOP) | -37.0°C | 124.5°C |

| PVC with Butyl Phenoxyethyl Adipate | -45.7°C | 133.2°C |

Studies on Extraction Resistance and Retention in Polymeric Matrices

While plasticizers are essential for performance, they are not chemically bonded to the polymer matrix. mdpi.com This means they can migrate out of the material over time, a process influenced by various environmental factors. The retention of BNA within the polymer is critical for the long-term stability and durability of the product.

The migration of plasticizers from a polymer product is a significant concern, especially in applications involving direct contact with food, liquids, or skin. Several factors can influence the rate and extent of BNA migration:

Temperature: Higher temperatures increase the mobility of plasticizer molecules within the polymer matrix, which can accelerate their diffusion to the surface and subsequent evaporation or extraction. jinlichemical.com

Contact Medium (Extractant): The type of substance in contact with the polymer plays a crucial role. Fatty or oily substances are particularly effective at extracting lipophilic plasticizers like adipates. Studies on nonylphenol (a related compound) and adipate plasticizers from PVC films show significantly higher migration into fatty food simulants (like 95% ethanol (B145695) or rapeseed oil) compared to aqueous simulants (like water or 3% acetic acid). agriculturejournals.cznih.govresearchgate.net

Time of Contact: Longer exposure to an extraction medium generally leads to a greater loss of plasticizer.

Plasticizer Concentration: Higher initial concentrations of BNA can lead to higher migration rates.

Research on diisononyl adipate (DINA) in PVC stretch films found that migration into aqueous simulants was very low, even at elevated temperatures. However, migration into rapeseed oil was substantial, with migration ratios reaching between 63% and 68%. nih.gov Similarly, studies on nonylphenol migration from PVC films showed that while only 3-5% migrated into water or acetic acid, up to 35% migrated into 95% ethanol over 10 days at 40°C. agriculturejournals.czresearchgate.net

| Food Simulant | Migration Level (mg/g) | Migration Ratio (%) |

|---|---|---|

| Distilled Water | 0.017–0.091 | 3.2–5.3% |

| 3% Acetic Acid | 0.013–0.079 | 2.9–4.6% |

| 95% Ethanol (Fatty Food Simulant) | 0.125–0.449 | 21.5–35.0% |

The migration of a plasticizer from the bulk of a polymer to its surface is governed by the principles of diffusion. The rate of this process is quantified by the diffusion coefficient (D), which describes how quickly the plasticizer molecules move through the polymer matrix.

The diffusion coefficient is influenced by several molecular factors. Studies comparing different plasticizer types have shown that adipates tend to have a significantly higher diffusion coefficient than corresponding phthalates of similar molecular weight. scispace.commcmaster.ca This suggests that adipates are generally more mobile within a PVC matrix. For instance, at 70°C, the diffusion coefficient for di(2-ethylhexyl) adipate (DEHA) was found to be nearly an order of magnitude higher than that of di(2-ethylhexyl) phthalate (B1215562) (DEHP). scispace.commcmaster.ca

This higher mobility is a double-edged sword. While it contributes to efficient plasticization at lower temperatures, it can also lead to faster extraction and lower permanence in demanding environments. The diffusion process is also complicated by the extractant itself, as molecules from the surrounding medium can enter and swell the polymer matrix, which can further accelerate the diffusion of the plasticizer out of the material. scispace.commcmaster.ca

BNA as an Additive in Specialized Material Formulations

Due to its performance characteristics, particularly its excellent low-temperature flexibility and relatively good compatibility, BNA and other adipates are used in a variety of specialized applications beyond general-purpose flexible PVC. These formulations often require a careful balance of properties, including flexibility, durability, and low migration.

Examples of specialized applications include:

Food Contact Materials: Adipate plasticizers are frequently used in food packaging films, such as cling wrap for meat and other fresh produce. nih.gov In this context, their ability to maintain flexibility at refrigeration temperatures is a key advantage. Formulations must be optimized to minimize migration into fatty foods.

Medical Devices: Flexible PVC is used for items like blood bags and tubing. The choice of plasticizer is critical to ensure biocompatibility and low levels of extractables. Adipates are considered as alternatives to some phthalates in these sensitive applications.

Wire and Cable Insulation: Electrical cables used in outdoor or automotive applications must remain flexible in the cold to prevent cracking. Adipates are formulated into the PVC or other polymer insulation to meet these demanding low-temperature specifications.

Gaskets and Seals: In industrial and automotive applications, gaskets and seals must remain pliable across a wide temperature range to maintain an effective seal. Adipate-plasticized elastomers are used where low-temperature performance is a critical design requirement.

The selection of BNA for these specialized roles depends on its ability to deliver a specific performance profile, often balancing its high plasticizing efficiency and excellent low-temperature properties against its higher mobility and potential for migration compared to other plasticizer classes. scispace.commcmaster.ca

Lubricant and Grease Formulations: Rheological and Stability Contributions

In the formulation of lubricants and greases, adipate esters are known for their desirable properties, including good thermal stability, low volatility, and high biodegradability. google.com These esters, as a class, are recognized for their excellent performance at low temperatures and are often used as synthetic Group V base oils or as additives to Group III and Group IV lubricants to improve solubility and extend fluid life. pacificspecialityoils.com

Rheological Contributions: The primary function of additives in lubricants is to control the rheological properties, such as viscosity, over a wide range of operating temperatures. teknorapex.com Adipate diesters typically exhibit low viscosity and low pour points, making them suitable for applications that experience cold starts or operate in low-temperature environments. pacificspecialityoils.com The addition of adipate esters to lubricant formulations can lead to a favorable viscosity index (VI), which indicates a smaller change in viscosity with temperature fluctuations. bobistheoilguy.com While specific data for this compound is not readily available in public research, the general characteristics of adipate esters suggest it would contribute to maintaining lubricant fluidity at low temperatures and providing a stable viscosity profile. The nonylphenol groups in the ester may further enhance solubility within the base oil, promoting a homogenous formulation.

Table 1: General Properties of Adipate Esters in Lubricants

Property Contribution of Adipate Esters Performance Benefit Viscosity Generally low viscosity, good viscosity index (VI). Improved low-temperature fluidity and stable performance across a range of temperatures. Pour Point Low pour points, often below -60°C for branched esters. google.com Ensures lubricant remains fluid in cold operating conditions. Thermal Stability Good resistance to breakdown at high temperatures. bobistheoilguy.com Longer lubricant life, reduced sludge and deposit formation. Oxidative Stability Comparable to PAOs. google.com Resists oxidation, extending the service interval of the lubricant. Lubricity Enhanced due to polarity, creating a film on metal surfaces. google.com Improved wear protection for machine components.

Adhesives and Sealants: Performance Characteristics and Durability

This compound can function as a plasticizer in the formulation of adhesives and sealants. Plasticizers are essential additives that increase the flexibility and durability of the polymer matrix, preventing brittleness and failure of the adhesive bond or seal. Adipic acid is a key component in the production of materials like polyurethane and nylon, which are used in sealants and coatings. sphericalinsights.com

Performance Characteristics: The primary role of a plasticizer like this compound in adhesives and sealants is to lower the glass transition temperature (Tg) of the polymer. nih.gov This imparts flexibility and makes the material less prone to cracking, especially under mechanical stress or at low temperatures. The incorporation of adipate esters can improve the elongation properties of the final product, allowing it to accommodate movement and deformation without losing adhesion. researchgate.net For sealants used in construction or automotive applications, this flexibility is crucial for maintaining a seal between substrates that may experience thermal expansion and contraction. google.com The nonylphenol component may also improve compatibility with various polymer resins used in adhesive formulations.

Durability: The durability of an adhesive or sealant is its ability to maintain performance over time when exposed to environmental factors such as temperature changes, moisture, and chemical exposure. The low volatility of adipate esters contributes to the long-term stability of the formulation, as the plasticizer is less likely to evaporate out of the polymer matrix, which would lead to embrittlement. google.com Furthermore, the good thermal stability of adipates helps the adhesive or sealant to resist degradation from heat exposure. In applications requiring long-term sealing, the permanence of the plasticizer is key to ensuring the sealant remains pliable and effective for its intended service life.

Table 2: Expected Impact of this compound in Adhesives and Sealants

Performance Metric Effect of Plasticizer Benefit for Adhesives/Sealants Flexibility/Elongation Increases polymer chain mobility by lowering Tg. Prevents cracking; accommodates substrate movement and vibration. Adhesion Can improve wetting of the substrate surface. Enhances bond strength and maintains contact with the substrate. Low-Temperature Performance Prevents the material from becoming brittle in cold environments. Maintains sealing and bonding integrity in a wide range of climates. Durability/Aging Resistance Low volatility ensures the plasticizer remains in the polymer. bobistheoilguy.com Long-term retention of flexibility and performance characteristics.

Coatings and Paints: Film Formation and Mechanical Properties

In coatings and paints, additives play a critical role in the film formation process and in determining the final mechanical properties of the cured film. specialchem.com this compound, acting as a plasticizer or coalescing agent, can significantly influence these characteristics.

Film Formation: Proper film formation is essential for a coating to provide a continuous, protective, and aesthetically pleasing layer. specialchem.com For many water-based and solvent-based paints, this involves the coalescence of polymer particles as the liquid carrier evaporates. specialchem.com Additives like esters can act as coalescing agents, temporarily lowering the minimum film-forming temperature (MFFT) and allowing the polymer particles to fuse together properly, even in suboptimal temperature or humidity conditions. specialchem.com This ensures the formation of a uniform and defect-free film. The use of this compound could facilitate this process, leading to improved film integrity.

Mechanical Properties: The mechanical properties of a coating, such as hardness, flexibility, and adhesion, determine its ability to protect the underlying substrate. The addition of a plasticizer like this compound is intended to improve the flexibility and impact resistance of the paint film. kljindia.com A more flexible coating is less likely to chip, crack, or peel when the substrate expands, contracts, or is subjected to impact. While increasing flexibility, it is important to balance this with other properties like hardness and scratch resistance. The specific formulation will determine the final balance of properties. Adipate esters are known to enhance flexibility, which is particularly useful in coatings for substrates that are not perfectly rigid. kljindia.com

Table 3: Influence of Adipate Esters on Coating Properties

Property Role of Adipate Ester Impact on Final Coating Film Coalescence Acts as a coalescing agent to aid in particle fusion. researchgate.net Promotes a continuous, uniform, and defect-free film. Flexibility Increases the free volume between polymer chains. Improved resistance to cracking, flaking, and impact damage. Adhesion Can improve the wetting of the substrate by the coating. Enhances the bond between the coating and the surface. Hardness May slightly reduce hardness as a trade-off for increased flexibility. Formulation must be balanced to achieve desired scratch and abrasion resistance.

Environmental Behavior and Degradation Pathways of Bis Nonylphenyl Adipate

Environmental Fate and Transport Mechanisms of Bis(nonylphenyl) Adipate (B1204190)

Migration and Leaching from Polymeric Products

There is a lack of specific studies investigating the migration and leaching of Bis(nonylphenyl) adipate from polymeric products into environmental compartments such as aquatic systems, soil, sediments, or the air. Research on other plasticizers demonstrates that leaching is a significant pathway for their release into the environment; however, no quantitative data or specific experimental results for BNA could be identified.

Sorption and Desorption Dynamics

No information was found regarding the sorption and desorption dynamics of this compound in diverse environmental media. Understanding these processes is crucial for predicting the mobility and bioavailability of the compound in soil and aquatic environments. Without experimental data, it is not possible to determine whether BNA is likely to be mobile or persist in specific environmental compartments.

Bioaccumulation Potential

Specific data on the bioaccumulation potential of this compound in environmental systems is not available in the reviewed literature. Bioaccumulation studies are essential for assessing the potential for a substance to concentrate in living organisms and move up the food chain.

Biodegradation Processes of BNA

Microbial Degradation Pathways

There is no specific research detailing the microbial degradation pathways of this compound by bacteria or fungi. While studies on other adipate esters suggest that they can be biodegradable, the specific metabolic routes and the microorganisms capable of degrading BNA have not been identified.

Identification and Characterization of Biotransformation Products

Consequently, without information on its degradation pathways, there is no identification or characterization of the biotransformation products of this compound. Identifying metabolites is critical for a comprehensive environmental risk assessment, as degradation products can sometimes be more persistent or toxic than the parent compound.

Enzymatic Degradation Mechanisms and Microbial Communities

The enzymatic degradation of this compound primarily involves the hydrolysis of its two ester bonds. While specific studies on BNA are limited, the degradation mechanism can be inferred from research on structurally similar adipate polyesters and nonylphenol. The breakdown is catalyzed by hydrolytic enzymes, which cleave the ester linkages to release adipic acid and two molecules of nonylphenol.

Key enzyme classes responsible for this biotransformation include:

Lipases and Esterases: These enzymes are well-known for their ability to hydrolyze ester bonds in a wide range of substrates. Studies on adipate-based polyesters like Poly(butylene succinate-co-butylene adipate) (PBSA) demonstrate that these enzymes effectively catalyze degradation. For instance, lipase (B570770) from Candida antarctica has been used in the synthesis and degradation of adipate esters nih.govresearchgate.netresearchgate.net.

Cutinases: These enzymes, which degrade the plant polymer cutin, also exhibit broad esterase activity and have been shown to be highly effective in breaking down polyesters containing adipate nih.gov.

The microbial communities capable of degrading BNA are likely diverse, comprising organisms that can metabolize either the adipate or the nonylphenyl portion of the molecule.

Bacteria: Genera such as Sphingomonas, Pseudomonas, and Acidovorax are known to be efficient degraders of nonylphenol nih.gov. Sphingomonas species, in particular, are noted for their ability to degrade various recalcitrant aromatic compounds and often play a key role in the breakdown of alkylphenols in soil and sediment nih.govresearchgate.net.

Fungi: Ligninolytic fungi have demonstrated the ability to transform and remove endocrine disruptors like nonylphenol researchgate.net. Fungal species such as Penicillium chrysogenum have been identified as capable of biodegrading nonylphenol ethoxylates, the precursors to nonylphenol ekb.eg.

Table 1: Enzymes and Microbial Genera Implicated in the Degradation of BNA Components

| Component | Enzyme Class | Microbial Genera | Reference |

|---|---|---|---|

| Adipate Ester Linkage | Lipases, Esterases, Cutinases | Candida, Pseudomonas | nih.govnih.gov |

| Nonylphenol | (Not specified) | Sphingomonas, Pseudomonas, Acidovorax, Penicillium | nih.govresearchgate.netekb.eg |

Abiotic Degradation Mechanisms of BNA

In addition to biological breakdown, BNA is subject to several abiotic degradation processes in the environment. These mechanisms are driven by physical factors such as light, water, and heat.

Photodegradation is initiated when a chemical absorbs light energy, leading to the breakdown of its chemical bonds. For BNA, the nonylphenyl groups are the primary chromophores that absorb sunlight, particularly UV radiation. This absorption can lead to the formation of reactive species and subsequent degradation.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. As an ester, BNA is susceptible to hydrolysis, which splits the molecule into its constituent alcohol (nonylphenol) and carboxylic acid (adipic acid). This reaction can occur abiotically in the aquatic environment.

The rate of ester hydrolysis is significantly influenced by pH chemguide.co.uk.

Acidic Conditions: The reaction is catalyzed by acid (H+ ions).

Alkaline (Basic) Conditions: The reaction is also strongly catalyzed by hydroxide (B78521) ions (OH-), and under these conditions, the reaction is typically faster and irreversible, yielding the salt of the carboxylic acid (sodium adipate, for example) chemguide.co.ukchemrxiv.org.

Neutral Conditions: Hydrolysis still occurs at neutral pH, but at a much slower rate compared to acidic or alkaline conditions chemguide.co.uk.

Studies on other adipate esters have shown that hydrolysis is a key degradation pathway nih.gov. The cleavage of the ester bonds in BNA is the primary hydrolytic pathway, making nonylphenol and adipic acid the principal initial products. The rate of this process is a critical factor in determining the persistence of BNA in aquatic systems.

Table 2: Influence of pH on Ester Hydrolysis Rate

| pH Condition | Catalyst | Relative Rate | Note |

|---|---|---|---|

| Acidic (pH < 7) | H⁺ | Moderate to Fast | Reaction is reversible chemguide.co.uk |

| Neutral (pH = 7) | H₂O | Slow | Uncatalyzed reaction is very slow chemguide.co.uk |

| Alkaline (pH > 7) | OH⁻ | Fast to Very Fast | Reaction is irreversible chemguide.co.ukchemrxiv.org |

Thermal degradation occurs when high temperatures cause the breakdown of a compound. In the context of waste management, processes like incineration or pyrolysis can lead to the thermal decomposition of BNA. Studies on aliphatic polyesters, including those made from adipic acid, show that they begin to degrade at temperatures around 275°C dtic.mil.

The primary mechanism for thermal degradation of adipate esters is the random scission of the ester linkages dtic.mil. For BNA, this would result in the release of nonylphenol and the decomposition of the adipate chain. The products can be complex and may include olefins, carbon dioxide, and cyclopentanone (B42830) from the adipate moiety dtic.mil. The release of volatile and semi-volatile compounds, including nonylphenol, during high-temperature waste treatment is a potential route for environmental contamination if not properly controlled.

Ecological Implications of BNA Degradation Products

The environmental impact of this compound is intrinsically linked to the properties of its degradation products. While adipic acid is generally considered to be readily biodegradable, the formation of nonylphenol is of significant ecological concern.

As established, both enzymatic and abiotic degradation pathways lead to the formation of nonylphenol (NP) from BNA. NP is a toxic xenobiotic compound classified as an endocrine disruptor nih.gov.

Environmental Fate of Nonylphenol:

Persistence and Partitioning: NP is characterized by low water solubility and high hydrophobicity, reflected in its high octanol-water partition coefficient (log K_OW of 4.48) nih.gov. This causes it to partition from water into organic-rich compartments like sewage sludge and river sediments, where it can persist nih.govnih.gov.

Bioaccumulation: Due to its lipophilic nature, NP has a tendency to bioaccumulate in organisms nih.gov. It has been detected in algae, fish, and aquatic birds, with concentrations potentially increasing at higher trophic levels nih.gov.

Toxicity: Nonylphenol is highly toxic to aquatic organisms astm.orgastm.org. It is known to have estrogen-mimicking effects, which can lead to the feminization of aquatic organisms, reduced male fertility, and decreased survival of juvenile animals at concentrations as low as 8.2 µg/L nih.gov.

The presence of NP in the environment is strongly correlated with anthropogenic activities, particularly wastewater discharges nih.gov. Although NP can be further biodegraded under aerobic conditions, its persistence in anaerobic sediments is a long-term concern astm.orgnih.gov.

Table 3: Environmental Concentrations and Properties of Nonylphenol (NP)

| Parameter | Value/Observation | Reference |

|---|---|---|

| Log K_OW | 4.48 | nih.gov |

| Typical Concentration in River Water | Up to 4.1 µg/L | nih.govnih.gov |

| Typical Concentration in Sediments | Up to 1 mg/kg | nih.govnih.gov |

| Aquatic Toxicity | High; Endocrine disruptor | nih.govastm.org |

| Primary Environmental Sink | Sewage sludge and river sediments | nih.govnih.gov |

Mechanistic Studies of Endocrine Disruption in Wildlife by Degradation Products

The primary concern regarding the degradation of this compound is the release of nonylphenol (NP), a well-documented endocrine-disrupting chemical (EDC). researchgate.net EDCs are substances that interfere with the normal function of the endocrine (hormone) system in animals and humans, potentially causing adverse health effects. nih.govsvdcdn.comnih.gov

Nonylphenol primarily exerts its endocrine-disrupting effects by mimicking the natural female sex hormone, 17β-estradiol. This estrogenic activity is the central mechanism behind its impact on wildlife, particularly aquatic organisms. nih.govsvdcdn.com

Key Mechanisms of Action:

Estrogen Receptor (ER) Binding: Nonylphenol and other related alkylphenols can bind to estrogen receptors within the cells of an organism. nih.govsvdcdn.com While their binding affinity is weaker than that of estradiol, their persistence and bioaccumulation can lead to significant biological responses. This binding initiates a cascade of molecular events that are normally triggered by estrogen.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis: The endocrine system is regulated by complex feedback loops. Nonylphenol can disrupt the negative feedback mechanism of the hypothalamic-pituitary-adrenal (HPA) axis by inhibiting the binding of estrogen to its receptor. frontiersin.org This interference can alter the production and secretion of critical reproductive hormones.

Induction of Vitellogenin: In male fish, exposure to estrogenic compounds like nonylphenol can induce the production of vitellogenin, an egg-yolk protein precursor normally only produced by females. nih.gov The presence of vitellogenin in males is a widely used biomarker for exposure to estrogenic EDCs.

Feminization of Male Organisms: The estrogenic activity of nonylphenol can lead to the feminization of male aquatic organisms. nih.govresearchgate.netnih.gov This can manifest as the development of intersex characteristics, such as the presence of both male and female reproductive tissues (testis-ova), reduced male fertility, and altered gonadal development. nih.gov

Research has demonstrated these mechanisms across various wildlife species, especially fish, which are continuously exposed to contaminants in aquatic environments. nih.gov

Comparative Ecological Toxicity Mechanisms of BNA and its Transformation Products

The ecological toxicity of this compound (BNA) and its transformation products, primarily nonylphenol, differ based on their chemical structure and bioavailability.

This compound (Parent Compound): As a large, intact diester molecule, BNA is expected to be less bioavailable and possess a different toxic mechanism than its breakdown products. The primary mode of toxicity for large, lipophilic, and relatively inert organic molecules is often non-specific narcosis. ccme.ca Narcosis is a reversible state of inhibited physiological activity caused by the accumulation of a substance in cell membranes, disrupting their function. The toxicity of BNA itself is therefore likely lower than that of its more reactive degradation products.

Nonylphenol (Transformation Product): Upon degradation, the release of nonylphenol represents a significant increase in ecological risk. The toxicity of nonylphenol is more specific and potent.

Mechanism: The principal mechanism of toxicity for nonylphenol is endocrine disruption through its estrogenic activity, as detailed in the previous section. ccme.ca This specific mode of action can cause adverse reproductive and developmental effects at very low concentrations. researchgate.netnih.gov

Acute and Chronic Toxicity: Nonylphenol is extremely toxic to a wide range of aquatic organisms. toxicslink.org Acute toxicity has been observed in fish, invertebrates, and algae at concentrations ranging from 17 to 3000 µg/L. canada.ca Chronic effects, which are often related to its endocrine-disrupting properties, can occur at even lower concentrations, with No-Observed-Effect Concentrations (NOECs) reported as low as 6 µg/L for fish and 3.9 µg/L for invertebrates. canada.ca

The transformation from BNA to nonylphenol in the environment represents a process of "toxification," where a less toxic parent compound breaks down into a more toxic and mechanistically specific substance. While BNA may contribute to baseline narcosis-type toxicity, the release of nonylphenol introduces the more severe threat of endocrine disruption, which can have population-level impacts on wildlife.

The following table provides a comparative overview of the acute toxicity of nonylphenol to various aquatic organisms.

| Organism Type | Species Example | Toxicity Value (LC50/EC50) | Reference |

|---|---|---|---|

| Fish | Fathead Minnow (Pimephales promelas) | 17-1400 µg/L | canada.ca |

| Invertebrate | Daphnia magna | 20-3000 µg/L | canada.ca |

| Algae | - | 27-2500 µg/L | canada.ca |

Advanced Analytical Methodologies for Bis Nonylphenyl Adipate and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of BNPA, allowing for its separation from interfering compounds within a sample matrix. The choice of technique often depends on the volatility of the analyte and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of semi-volatile compounds like BNPA and its potential metabolites, such as nonylphenol. For effective analysis, sample pretreatment often involves liquid extraction followed by a clean-up step using solid-phase extraction (SPE) to remove matrix interferences. nih.gov In cases where the target analytes have low volatility or contain polar functional groups, a derivatization step, such as silylation, may be employed to increase volatility and improve chromatographic performance. dphen1.comnih.gov

GC-MS provides both retention time information for identification and a mass spectrum that serves as a chemical fingerprint. For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is utilized. This technique involves selecting a specific precursor ion from the initial mass spectrum and subjecting it to fragmentation to produce characteristic product ions, a process known as multiple reaction monitoring (MRM), which significantly reduces background noise. nih.gov

Method validation for similar plasticizers has demonstrated excellent performance characteristics. For a selection of adipate (B1204190) plasticizers, GC-MS methods have achieved high extraction efficiencies and linearity over a wide concentration range. nih.gov

Table 1: Performance of a Validated GC-MS Method for Adipate Plasticizers and Nonylphenol Data is for related compounds and is indicative of expected performance for Bis(nonylphenyl) adipate.

| Analyte/Parameter | Adipate Plasticizers nih.gov | 4-n-Nonylphenol mdpi.com |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.998 |

| Limit of Detection (LOD) | Not Specified | 0.37–1.79 µg/kg |

| Limit of Quantification (LOQ) | Not Specified | 1.11–5.41 µg/kg |

| Average Intraday Recovery (%) | 85.4 - 114.6 | 86.8 - 108.6 |

| Average Interday Recovery (%) | 83.6 - 118.5 | 92.6 - 101.9 |

| Intraday Precision (%CV) | 2.5 - 11.3 | < 12 |

| Interday Precision (%CV) | 2.8 - 15.6 | < 12 |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Tandem Mass Spectrometry (HPLC-MS/MS)

For non-volatile or thermally labile metabolites of BNPA, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. nih.gov Coupling HPLC with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective analytical platform. dphen1.com

The separation is typically achieved using a reverse-phase column, such as a C18 column. dphen1.com The mobile phase often consists of a mixture of water and organic solvents like methanol (B129727) and acetonitrile. dphen1.com Mass spectrometric detection is commonly performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often in the negative ion mode for phenolic compounds like nonylphenol. dphen1.comlcms.cz LC-MS/MS methods are preferred for trace analysis in complex biological and environmental samples due to their ability to minimize matrix effects and achieve low detection limits. nih.govunam.mx

Table 2: Performance of a Validated LC-MS/MS Method for Nonylphenol Data for the BNPA metabolite nonylphenol, indicative of expected performance.

| Analyte | Average Recovery (%) dphen1.com | Reproducibility (%RSD) dphen1.com | Limit of Detection (LOD) researchgate.net |

|---|---|---|---|

| Nonylphenol (NP) | 92.89 - 100.64 | 2.59 - 7.55 | 0.05 µg/kg |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymer Matrix Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a specialized technique for the direct analysis of additives like BNPA within a polymer matrix, eliminating the need for solvent extraction. researchgate.net This method involves heating the polymer sample to high temperatures (typically between 250°C and 700°C) in an inert atmosphere. ifremer.fr The heat causes the polymer to break down and releases the additives, which are then swept into the GC-MS system for separation and identification. researchgate.netifremer.fr

Py-GC/MS offers significant advantages, including minimal sample preparation, which reduces the risk of contamination, and the ability to analyze very small sample sizes. ifremer.fr It is a powerful tool for quality control, competitor product analysis, and identifying the components of plastic materials. researchgate.net The technique has been successfully applied to identify various plasticizers, including adipates like di(2-ethylhexyl)adipate (DEHA), in complex materials such as electronic waste. rsc.org

Table 3: Performance of a Validated Py-GC-MS Method for Di(2-ethylhexyl)adipate (DEHA) Data for a related adipate plasticizer.

| Parameter | Value rsc.org |

|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.990 |

| Concentration Range | 0.1 ng to 20 ng |

| Limit of Detection (LOD) | 0.56 to 0.68 ng |

Spectroscopic Techniques for Structural Elucidation and Quantification

While chromatography coupled with mass spectrometry is excellent for separation and detection, spectroscopic techniques are indispensable for the definitive structural elucidation of BNPA and its metabolites.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com When an infrared beam is passed through a sample, the molecules absorb energy at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a unique fingerprint of the compound. For BNPA analysis, the Attenuated Total Reflectance (ATR) technique is often employed, where a small amount of the sample is placed directly onto a crystal, simplifying sample handling. mdpi.com

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional group (a strong C=O stretching vibration around 1730 cm⁻¹ and C-O stretching vibrations) and the nonylphenyl group (aromatic C=C and C-H stretching and bending vibrations).

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Liquid and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

Liquid-State NMR , including ¹H (proton) and ¹³C (carbon-13) NMR, would be performed on an extracted and purified sample of BNPA.

¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. Distinct signals would be expected for the aromatic protons of the nonylphenyl rings, the aliphatic protons of the branched nonyl chains, and the methylene (B1212753) protons of the adipate backbone.

¹³C NMR provides information on the different carbon environments within the molecule, including the carbonyl carbon of the ester group and the various aromatic and aliphatic carbons.

Solid-State NMR can be used to analyze BNPA directly in its polymer matrix without extraction. This technique can provide valuable information about the conformation of the plasticizer and its physical interactions with the polymer chains, which influences its properties and migration potential.

Table 4: Predicted ¹H NMR Chemical Shifts for Key Structural Moieties in this compound Based on general principles and data from similar structures like poly(butylene adipate-co-terephthalate). researchgate.net

| Structural Moiety | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (C₆H₄) | 6.8 - 7.3 |

| Adipate Protons (-O-CO-CH₂-CH₂-) | ~1.7 |

| Adipate Protons (-O-CO-CH₂-) | ~2.4 |

| Nonyl Chain Protons (-CH-, -CH₂-, -CH₃) | 0.8 - 1.6 |

Advanced Mass Spectrometry Applications

Mass spectrometry serves as a powerful tool for the structural elucidation and quantification of this compound. Advanced ionization and analysis techniques offer high sensitivity and specificity, which are essential for distinguishing the target analyte from complex sample components.

Electrospray Ionization-Triple Quadrupole-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique for the trace-level quantification of plasticizers and their degradation products. For compounds like this compound, which contains polar moieties, ESI provides efficient ionization, typically forming protonated molecules [M+H]⁺ or adducts in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode. The analysis of related compounds, such as nonylphenol and other bisphenols, is frequently performed in negative ion mode due to the acidic nature of the phenolic group.

The triple quadrupole (QqQ) mass analyzer allows for highly selective analysis through selected reaction monitoring (SRM). In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and a specific product ion is monitored in the third quadrupole. This process significantly reduces matrix interference and enhances sensitivity. The analytical strategy for this compound would involve the optimization of precursor-to-product ion transitions and collision energies to achieve the best possible signal-to-noise ratio.

Method development for similar compounds, such as tris(nonylphenyl)phosphite (TNPP) and its metabolite 4-nonylphenol (B119669) (4NP), has been successfully achieved using LC-MS/MS. researchgate.net For instance, the analysis of 4NP often utilizes ESI in negative mode. researchgate.net The chromatographic separation, typically with a C18 column, ensures that isomers and other interfering substances are resolved before they enter the mass spectrometer. taylorfrancis.com

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Efficiently ionizes phenolic compounds like nonylphenol. |

| Capillary Voltage | 3.0 - 4.0 kV | Promotes the formation of ions from the liquid phase. |

| Source Temperature | 100 - 150 °C | Assists in the desolvation of droplets. |

| Desolvation Temperature | 300 - 400 °C | Completes the evaporation of solvent from the ions. taylorfrancis.com |

| Cone Gas Flow | 50 - 100 L/h | Helps to nebulize the liquid and prevent solvent clusters. |

| Desolvation Gas Flow | 500 - 800 L/h | Aids in the desolvation process to produce gas-phase ions. |

| Collision Gas | Argon | Used as a neutral gas to induce fragmentation in the collision cell. taylorfrancis.com |

| Analysis Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantification. |

Direct Analysis in Real Time (DART) Ionization coupled with High-Resolution Mass Spectrometry

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of solids and liquids in their native state with minimal or no sample preparation. rsc.orgsigmaaldrich.com When coupled with High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, DART-HRMS becomes a powerful tool for screening and identifying compounds like this compound in various materials.

The DART process involves directing a heated stream of metastable gas, typically helium, at the sample surface. sigmaaldrich.com The gas desorbs and ionizes the analyte, which is then drawn into the mass spectrometer. This technique is particularly advantageous for the rapid screening of food packaging, polymers, and consumer products for the presence of plasticizers and other additives. nih.govresearchgate.net DART is a soft ionization method, often resulting in simple spectra dominated by protonated molecules [M+H]⁺, making it easy to determine the molecular weight of the target compound. nih.gov

The coupling with HRMS provides high mass accuracy and resolution, enabling the determination of elemental compositions and confident identification of unknown or unexpected compounds. rsc.org This is highly valuable for identifying metabolites or degradation products of this compound. While DART-MS is often used for qualitative screening, quantitative analysis is also possible with the use of internal standards. researchgate.net The U.S. Food and Drug Administration (FDA) has utilized DART-HRMS for over a decade to rapidly identify potential migrants from food contact materials. sigmaaldrich.com

| Feature | Description | Advantage |

|---|---|---|

| Sample Preparation | Minimal to none required; direct analysis of solids/liquids. rsc.org | High throughput and rapid screening. |

| Ionization Mechanism | Soft ionization via excited-state gas species (e.g., Helium). nih.gov | Produces simple spectra, typically [M+H]⁺, for easy molecular weight determination. nih.gov |

| Analysis Time | A few seconds per sample. researchgate.net | Ideal for large-scale screening of products. |

| Mass Analyzer | High-Resolution Mass Spectrometry (HRMS), e.g., TOF, Orbitrap. | Provides high mass accuracy for confident formula determination and identification. rsc.org |

| Applications | Screening of food packaging, polymers, textiles, and environmental samples for plasticizers and additives. researchgate.nettandfonline.com | Versatile for a wide range of matrices without complex extraction procedures. |

Sample Preparation and Extraction Strategies for Diverse Matrices

The choice of sample preparation and extraction technique is critical for obtaining accurate and reproducible results. The method must efficiently isolate this compound from the sample matrix while minimizing interferences.

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. It involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of a suitable solvent. For this compound, which is a relatively nonpolar compound, reversed-phase SPE sorbents like C18 are commonly employed.

The development of an SPE method requires the optimization of several parameters, including the choice of sorbent, sample pH, conditioning and equilibration solvents, wash steps, and the elution solvent. For phenolic compounds like nonylphenol, the sample pH may be adjusted to ensure the compound is in a neutral form to enhance its retention on nonpolar sorbents. After loading the sample, the sorbent is washed to remove interferences, and the analyte is then eluted with an organic solvent. On-line SPE systems, which directly couple the extraction to an LC-MS/MS system, can automate the process, reduce sample handling, and improve throughput.

Liquid-Liquid Extraction and Microextraction Techniques

Liquid-Liquid Extraction (LLE) is a traditional method based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For extracting this compound from aqueous samples, a water-immiscible organic solvent would be used. However, LLE can be solvent- and time-intensive.

To address these limitations, miniaturized microextraction techniques have been developed. These methods offer high enrichment factors while using significantly less solvent.

Dispersive Liquid-Liquid Microextraction (DLLME) : This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. nih.govmdpi.com The mixture is then centrifuged to collect the sedimented organic phase for analysis. DLLME has been successfully applied to the extraction of nonylphenol from water samples. nih.govresearchgate.net

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) : In this technique, a small piece of porous, hydrophobic hollow fiber is used to contain a few microliters of an organic solvent (acceptor phase). mdpi.com The fiber is placed in the sample (donor phase), and the analyte partitions from the sample into the organic solvent within the fiber. HF-LPME is an effective clean-up and pre-concentration tool that has been used for the analysis of plasticizers, including phthalate (B1215562) esters, from water. sigmaaldrich.commdpi.com

Accelerated Solvent Extraction and Ultrasonic-Assisted Extraction

For solid or semi-solid matrices such as polymers, soils, or sediments, more rigorous extraction techniques are required to efficiently remove this compound.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Liquid Extraction (PLE), uses conventional solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process, allowing for a significant reduction in solvent consumption and extraction time compared to traditional methods like Soxhlet. ASE has been effectively used for the extraction of nonylphenol and bisphenol A from solid samples like powdered milk and animal tissues. taylorfrancis.comcetjournal.it

Ultrasonic-Assisted Extraction (UAE) , or sonication, utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates localized high pressure and temperature, enhancing solvent penetration and desorption of the analyte from the matrix. unifi.it UAE is a simple, rapid, and efficient method that has been applied to the extraction of adipate plasticizers from PVC and nonylphenol from environmental solids like soil and sediment. unifi.itnih.govresearchgate.net The efficiency of UAE depends on factors such as solvent type, temperature, and sonication time. unifi.it

Method Validation, Quality Assurance, and Interlaboratory Comparison Studies

The reliability and accuracy of any analytical data for this compound and its metabolites depend on rigorous method validation, consistent quality assurance practices, and the demonstrated comparability of results between different laboratories. These elements are fundamental to ensuring that data are fit for purpose, whether for research, regulatory compliance, or environmental monitoring. While specific published validation studies for this compound are not widely available, the principles and parameters applied to analogous compounds, such as other adipate plasticizers and nonylphenols, provide a clear framework for the requirements.

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. It involves a series of experiments to evaluate the performance and limitations of the method. For this compound, this would involve assessing key performance characteristics to ensure the method can reliably quantify the parent compound and its potential metabolites in complex matrices.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the target analyte in the presence of other components in the sample matrix. This is crucial given that this compound is a complex mixture of isomers derived from branched nonylphenol. Chromatographic techniques like comprehensive two-dimensional gas chromatography (GCxGC) are particularly suited for separating complex isomer mixtures. tandfonline.com

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear response is typically evaluated by a regression analysis, with a correlation coefficient (r²) greater than 0.99 being desirable. mdpi.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples or certified reference materials (CRMs) and is expressed as percent recovery. For trace analysis of related compounds, average recoveries are generally expected to be within 70-130%. gov.bc.ca

Precision: Precision measures the degree of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. For related plasticizer analysis, an RSD of less than 20% is often required. gov.bc.ca

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. mdpi.com These are critical for environmental and food monitoring where low concentrations are expected.

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table provides an illustrative example of method validation parameters for the analysis of nonylphenol (a structural component of the target compound) in water, which would be analogous to the parameters required for this compound.

| Parameter | Typical Performance Metric | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | > 0.998 | Demonstrates a strong correlation between concentration and instrument response. |

| Accuracy (% Recovery) | 83% - 108% | Ensures the measured value is close to the true value. nih.gov |

| Precision (RSD) | 1.5% - 9% | Indicates high repeatability of the measurement. nih.gov |

| LOD (ng/g) | < 100 ng/g | Defines the lowest detectable concentration. nih.gov |

| LOQ (μg/kg) | 1.11 - 5.41 μg/kg | Defines the lowest quantifiable concentration with accuracy and precision. mdpi.com |

Quality Assurance and Quality Control

Quality assurance (QA) comprises the planned and systematic actions necessary to provide adequate confidence that a measurement will satisfy given requirements for quality. Quality control (QC) involves the operational techniques and activities used to fulfill requirements for quality. For the analysis of this compound, a robust QA/QC program is essential to prevent contamination and ensure the integrity of results. Given that related plasticizers are ubiquitous in laboratory environments, stringent controls are necessary. researchgate.net

Key QA/QC components include:

Method Blanks: A clean sample matrix that is processed and analyzed in the same manner as the field samples. Method blanks are used to identify any contamination introduced during the sample preparation and analysis process.

Laboratory Control Samples (LCS): A clean matrix (e.g., reagent water) spiked with a known concentration of the target analyte. The LCS is processed alongside the samples to monitor the performance of the entire analytical method. Recovery in an LCS should typically fall within a pre-defined range (e.g., 70-130%). gov.bc.ca

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a field sample are spiked with a known amount of the analyte and analyzed. MS/MSD results are used to evaluate the effect of the sample matrix on the recovery of the analyte and to assess method precision in a real-world sample.

Internal Standards and Surrogates: Known amounts of compounds that are chemically similar to the analyte but not expected to be in the sample are added to every sample, standard, and blank. Isotopically labeled standards (e.g., ¹³C-labeled) are often used. nih.gov They help to correct for variations in extraction efficiency and instrument response.

The table below outlines typical QC samples and their functions in an analytical batch for plasticizer analysis.

| QC Sample | Purpose | Typical Frequency | Acceptance Criteria |

|---|---|---|---|

| Method Blank | Assess laboratory contamination | 1 per batch (max 20 samples) | Below the LOQ |

| Laboratory Control Sample (LCS) | Monitor method performance and accuracy | 1 per batch | Recovery within 70-130% of true value |

| Matrix Spike (MS) | Assess matrix interference and accuracy | 1 per batch | Recovery within 50-140% (matrix dependent) gov.bc.ca |

| Internal Standards | Correct for recovery and instrument variability | In every sample and standard | Peak area within ±50% of calibration average gov.bc.ca |

Interlaboratory Comparison Studies

Interlaboratory comparison studies, also known as proficiency testing, are essential for establishing the reproducibility and comparability of analytical methods among different laboratories. In these studies, a central organizer distributes identical, homogeneous samples to multiple participating laboratories for analysis. The results are collected and statistically analyzed to assess the performance of the laboratories and the analytical method itself.

This process is critical for:

Validating a method's transferability: Ensuring that a method developed in one lab can be successfully implemented in another.

Ensuring data equivalence: Confirming that different laboratories can produce comparable results, which is vital for large-scale monitoring programs and regulatory enforcement.

Identifying analytical biases: Highlighting systematic errors in a particular laboratory or in the method itself.

To date, no specific interlaboratory comparison studies for this compound have been documented in the scientific literature. The development of such a program would be a crucial step in standardizing the analysis of this compound. It would require the availability of certified reference materials (CRMs) or well-characterized proficiency testing materials, which are currently not commercially available for this compound. hpc-standards.com The establishment of such studies is a necessary future step to ensure that data generated by different research and regulatory bodies are consistent, reliable, and comparable on a national and international level.

Theoretical and Computational Studies of Bis Nonylphenyl Adipate

Molecular Modeling and Simulation of BNA-Polymer Interactions

The primary function of Bis(nonylphenyl) adipate (B1204190) as a plasticizer is intrinsically linked to its interactions with polymer matrices, most commonly polyvinyl chloride (PVC). Molecular modeling and simulation are invaluable tools for elucidating the nature of these interactions and predicting the macroscopic properties of the plasticized material.

Molecular Dynamics Simulations for Plasticizer Diffusion and Mobility

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of plasticizers, MD simulations can provide detailed information about the diffusion and mobility of BNA molecules within a polymer matrix. This is crucial for understanding plasticizer permanence, as high mobility can lead to migration and leaching from the polymer product.

The general approach for such simulations involves constructing an atomistic model of the BNA molecule and the polymer chains (e.g., PVC). These models are then placed in a simulation box, and the system is allowed to evolve over time according to the principles of classical mechanics. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions.

Illustrative Data Table from a Hypothetical MD Simulation of Plasticizer Diffusion

| Plasticizer System | Temperature (K) | Simulated Diffusion Coefficient (x 10⁻⁸ cm²/s) |

| BNA in PVC (15% w/w) | 298 | 1.2 |

| BNA in PVC (15% w/w) | 323 | 3.5 |

| DEHP in PVC (15% w/w) | 298 | 1.8 |

| DEHP in PVC (15% w/w) | 323 | 4.9 |

Note: This table is illustrative and based on general trends observed for other plasticizers. The values for BNA are hypothetical and intended to demonstrate the type of data that can be obtained from MD simulations.

Density Functional Theory (DFT) for Interaction Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of BNA-polymer interactions, DFT can be employed to calculate the binding or interaction energy between a BNA molecule and a segment of a polymer chain. This provides a more accurate and detailed understanding of the forces driving the compatibility and plasticizing effect of BNA at the electronic level.

These calculations typically involve creating a model of the BNA molecule and a representative fragment of the polymer. The geometry of this complex is then optimized to find the lowest energy conformation. The interaction energy can be calculated by subtracting the energies of the individual BNA and polymer fragments from the energy of the optimized complex. A more negative interaction energy indicates a stronger and more favorable interaction. These calculations can help to elucidate the role of different functional groups in the interaction and guide the design of new plasticizers with improved compatibility.

Quantum Chemical Calculations of BNA Structure and Reactivity

Quantum chemical calculations, including both ab initio methods and DFT, are fundamental for understanding the intrinsic properties of the BNA molecule itself. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide information about the electronic structure, geometry, and reactivity of a molecule.

For BNA, these calculations can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, the distribution of electron density can be analyzed to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity. Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. A similar approach has been used to study the optimized geometry, charge distributions, and frontier molecular orbitals of Bis(4-methoxyanilinium) adipate researchgate.net.